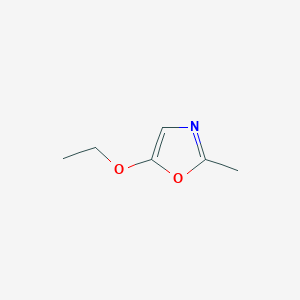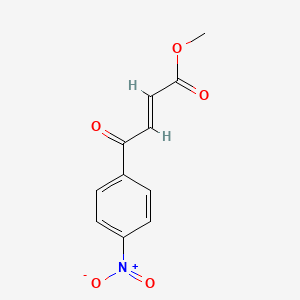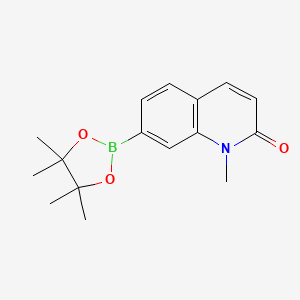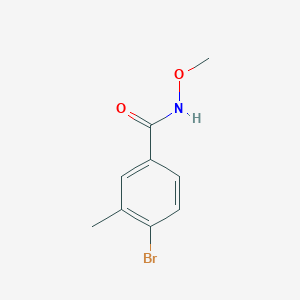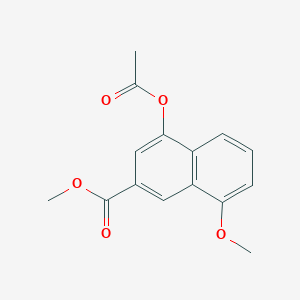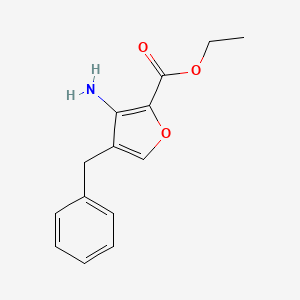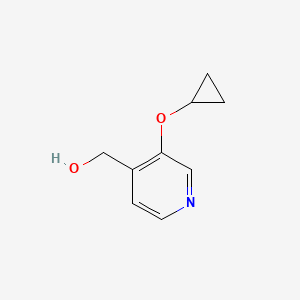
(3-Cyclopropoxypyridin-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclopropyloxy)-4-Pyridinemethanol: is an organic compound characterized by a cyclopropyloxy group attached to a pyridine ring, with a hydroxymethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(cyclopropyloxy)-4-Pyridinemethanol typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 4-pyridinemethanol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(cyclopropyloxy)-4-Pyridinemethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various functional groups. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like K₂CO₃ or NaH.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 3-(cyclopropyloxy)-4-Pyridinemethanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, 3-(cyclopropyloxy)-4-Pyridinemethanol can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(cyclopropyloxy)-4-Pyridinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in metabolic pathways and cellular processes. The cyclopropyloxy group and the pyridine ring play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- 3-(cyclopropyloxy)-2-Pyridinemethanol
- 3-(cyclopropyloxy)-5-Pyridinemethanol
- 3-(cyclopropyloxy)-6-Pyridinemethanol
Comparison: Compared to its analogs, 3-(cyclopropyloxy)-4-Pyridinemethanol exhibits unique reactivity and binding properties due to the position of the hydroxymethyl group on the pyridine ring. This positional difference can significantly impact the compound’s chemical behavior and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(3-cyclopropyloxypyridin-4-yl)methanol |
InChI |
InChI=1S/C9H11NO2/c11-6-7-3-4-10-5-9(7)12-8-1-2-8/h3-5,8,11H,1-2,6H2 |
InChI Key |
SEPHPZNYBSPPOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



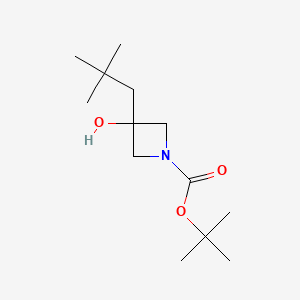
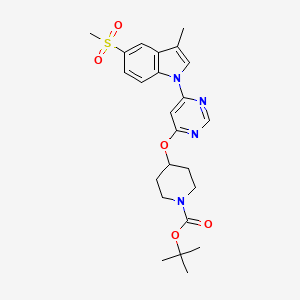
![4-Thiazoleacetic acid, 2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B13925294.png)
